1-(2-Butyl)piperazine

Übersicht

Beschreibung

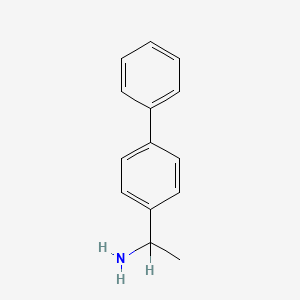

1-(2-Butyl)piperazine is a chemical compound with the molecular formula C8H18N2 and a molecular weight of 142.24 . It is a clear, light yellow liquid . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 1-(2-Butyl)piperazine and its derivatives typically involves multi-step reactions starting from various piperazine precursors . For instance, tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its hydrazide derivative were synthesized and characterized by spectroscopic methods, including FT-IR, NMR, and LCMS .

Molecular Structure Analysis

The molecular structure of 1-(2-Butyl)piperazine has been elucidated using single-crystal X-ray diffraction analysis . The structure of tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate was found to be linear with an extended conformation, while its hydrazide derivative exhibited an L-shaped conformation .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, making them valuable intermediates . For instance, the organocatalyst 1- (2-hydroxyethyl)-piperazine was identified to promote direct C (sp2)-H arylation of unactivated arenes, demonstrating the potential of piperazine derivatives in catalysis .

Physical And Chemical Properties Analysis

1-(2-Butyl)piperazine has a boiling point of 189.6±8.0 °C and a density of 0.877±0.06 g/cm3 . It is predicted to have a pKa of 9.27±0.10 .

Wissenschaftliche Forschungsanwendungen

Drug Discovery and Medicinal Chemistry

1-(2-Butyl)piperazine: is a significant compound in the realm of drug discovery. Piperazines are the third most common nitrogen heterocycle in drug discovery due to their presence in several blockbuster drugs . The two nitrogen atoms in the piperazine ring serve as hydrogen bond donors/acceptors, which enhances the interactions with biological receptors and improves water solubility and bioavailability .

C–H Functionalization

Recent advances in synthetic chemistry have highlighted the C–H functionalization of piperazine rings. This method expands the structural diversity of piperazines, which is typically limited, with about 80% of piperazine-containing drugs having substituents only at the nitrogen positions . The C–H functionalization allows for the introduction of functional groups at the carbon atoms of the piperazine ring, leading to new pharmacological properties .

Synthesis of Piperazine Derivatives

The synthesis of piperazine derivatives has seen significant developments, with methods such as cyclization of 1,2-diamine derivatives with sulfonium salts and the Ugi reaction. These methods have led to the creation of various piperazine derivatives with potential pharmaceutical applications .

Heterocyclic Chemistry

Piperazine and its derivatives are widely used in heterocyclic chemistry due to their structural and conformational characteristics. They are easy to handle in synthetic chemistry, making them valuable for creating biologically active compounds .

Pharmacological Agents

Piperazine derivatives exhibit a wide range of pharmacological activities, including anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties. The structural features of piperazines contribute to these diverse pharmacological effects .

Gamma Secretase Modulators

In the search for treatments for familial Alzheimer’s disease, piperazine derivatives have been designed, synthesized, and evaluated as gamma secretase modulators. These compounds play a role in modulating the production of beta-amyloid peptides, which are implicated in the pathology of Alzheimer’s disease.

Wirkmechanismus

Target of Action

1-(2-Butyl)piperazine is a derivative of piperazine, a class of compounds that have been found to interact with a variety of biological targets. Piperazine derivatives have been shown to act as antagonists for the Histamine H3 and Sigma-1 receptors . These receptors play crucial roles in various physiological processes, including neurotransmission and modulation of immune responses .

Mode of Action

Piperazine derivatives, including 1-(2-Butyl)piperazine, are thought to exert their effects by binding to their target receptors and modulating their activity. For instance, piperazine is known to act as a GABA receptor agonist , causing hyperpolarization of nerve endings and resulting in the paralysis of certain parasites

Biochemical Pathways

Piperazine and its derivatives have been found to impact a variety of biochemical pathways, particularly those involving neurotransmission . By acting as an agonist for GABA receptors, piperazine can influence the transmission of signals in the nervous system .

Pharmacokinetics

The nitrogen atom sites in the piperazine ring serve as hydrogen bond donors/acceptors, tuning the interactions with receptors and increasing water solubility and bioavailability .

Result of Action

Piperazine and its derivatives are known to cause paralysis in certain parasites, suggesting that 1-(2-Butyl)piperazine may have similar effects .

Safety and Hazards

1-(2-Butyl)piperazine is classified as having acute toxicity, both oral and dermal, and is harmful if inhaled . It causes skin irritation and serious eye irritation . It is recommended to avoid breathing its dust, mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Zukünftige Richtungen

Recent advances in the direct C–H functionalization of piperazines provide great synthetic opportunities for the introduction of the much-needed structural variety at the carbon atoms of the piperazine core . This highlights the potential of 1-(2-Butyl)piperazine and its derivatives in future research and applications .

Relevant Papers

The 1-butyl-2-hydroxyaralkyl piperazine derivatives have been studied for their uses as anti-depression medicine . These derivatives have three inhibiting effects on the re-uptaking of 5-HT, NA, and DA . They can be orally taken by or injected to the patient needing the said treatment .

Eigenschaften

IUPAC Name |

1-butan-2-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-3-8(2)10-6-4-9-5-7-10/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHHCLIRTNOSAPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370889 | |

| Record name | 1-(2-butyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Butyl)piperazine | |

CAS RN |

34581-21-0 | |

| Record name | 1-(1-Methylpropyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34581-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-butyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(butan-2-yl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Aminoethyl)amino]nicotinic acid](/img/structure/B1272153.png)

![4-Biphenyl-4-YL-2,3-dihydro-1H-benzo[B][1,4]diazepine](/img/structure/B1272156.png)

![9-Amino-1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-one](/img/structure/B1272157.png)